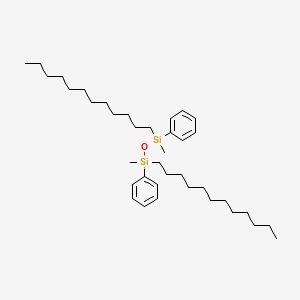
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of two phenyl groups, two dodecyl groups, and two methyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their versatility and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of chlorodimethylphenylsilane with dodecylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form silanols and siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed
Oxidation: Silanols, siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in polymerization reactions.
Biology: Employed in the synthesis of bioactive molecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with metal centers in organometallic complexes, stabilizing reactive intermediates and facilitating catalytic reactions.
Pathways Involved: It participates in polymerization pathways, enhancing the formation of high-molecular-weight polymers and improving the properties of the final product.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in homogeneous catalysis.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Employed in similar applications but lacks the dodecyl groups, making it less hydrophobic.
Uniqueness
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane stands out due to its unique combination of phenyl, dodecyl, and methyl groups, which impart distinct hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring enhanced stability and compatibility with organic solvents .
Propiedades
Número CAS |
91185-65-8 |
|---|---|
Fórmula molecular |
C38H66OSi2 |
Peso molecular |
595.1 g/mol |
Nombre IUPAC |
dodecyl-(dodecyl-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C38H66OSi2/c1-5-7-9-11-13-15-17-19-21-29-35-40(3,37-31-25-23-26-32-37)39-41(4,38-33-27-24-28-34-38)36-30-22-20-18-16-14-12-10-8-6-2/h23-28,31-34H,5-22,29-30,35-36H2,1-4H3 |
Clave InChI |
PBFZZPGAPFSDTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si](C)(C1=CC=CC=C1)O[Si](C)(CCCCCCCCCCCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


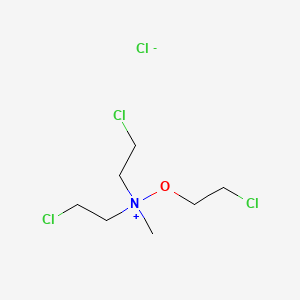

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
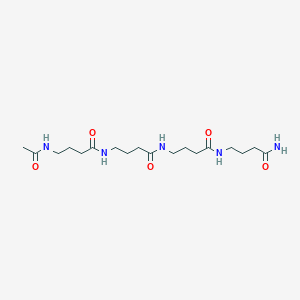

![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
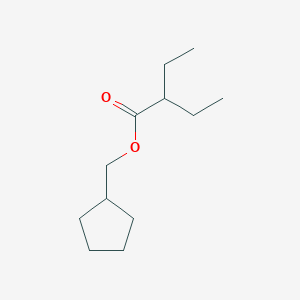
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
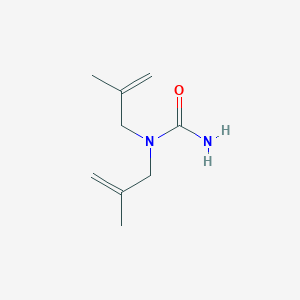

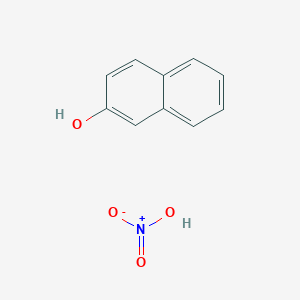
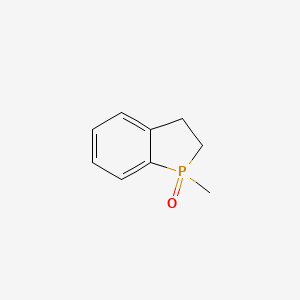
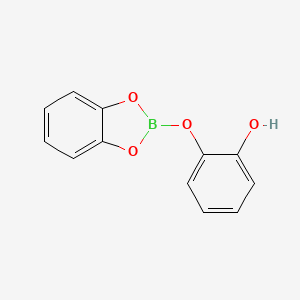
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
